

Application of 1-Methylazepan-4-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylazepan-4-ol**

Cat. No.: **B101566**

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Introduction

1-Methylazepan-4-ol is a heterocyclic building block belonging to the azepane class of compounds. The seven-membered saturated ring system of azepane provides a flexible yet conformationally defined three-dimensional scaffold that is of increasing interest in medicinal chemistry. The presence of a hydroxyl group and a tertiary amine in **1-Methylazepan-4-ol** offers multiple points for chemical modification, making it a versatile starting material for the synthesis of diverse chemical libraries for drug discovery. The azepane ring system is a structural motif found in several biologically active compounds, and its rigid nature can facilitate specific interactions with biological targets.^[1] This document provides an overview of the potential applications of **1-Methylazepan-4-ol** in medicinal chemistry, along with detailed protocols for the synthesis of its derivatives and their evaluation in relevant biological assays.

Potential Therapeutic Applications

While specific drug candidates derived directly from **1-Methylazepan-4-ol** are not extensively reported in publicly available literature, the broader class of azepane-containing molecules has shown promise in several therapeutic areas. These potential applications provide a rationale for the use of **1-Methylazepan-4-ol** as a scaffold in drug design.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are validated targets for a range of diseases.^[2] The development of subtype-selective muscarinic antagonists is a key objective for medicinal chemists to minimize side effects. The rigid conformational properties of the azepane ring in **1-Methylazepan-4-ol** can be exploited to achieve selectivity for a specific muscarinic receptor subtype. By functionalizing the hydroxyl group with various acidic and basic moieties, it is possible to generate ligands that can interact with the orthosteric or allosteric sites of muscarinic receptors.

Histamine Receptor Antagonists

Histamine receptors, particularly the H1 and H3 subtypes, are important targets for the treatment of allergies and neurological disorders, respectively. The azepane scaffold is present in the well-known antihistamine, Azelastine.^[1] **1-Methylazepan-4-ol** can serve as a key starting material for the synthesis of novel histamine receptor antagonists. The tertiary amine of the azepane ring can mimic the basic nitrogen present in many histamine receptor ligands, while the hydroxyl group can be used as a handle to introduce other pharmacophoric features.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are implicated in cell proliferation and survival, making them attractive targets for cancer therapy. The hydrochloride salt of the precursor to **1-Methylazepan-4-ol**, 1-methylazepan-4-one, has been investigated as a potential PIM kinase inhibitor.^[1] This suggests that derivatives of **1-Methylazepan-4-ol** could also be designed to target the ATP-binding site of PIM kinases. The hydroxyl group can be functionalized to introduce moieties that can form key interactions with the hinge region of the kinase.

Data Presentation

The following tables are templates for summarizing quantitative data from biological assays for novel derivatives of **1-Methylazepan-4-ol**.

Table 1: In Vitro Binding Affinity of **1-Methylazepan-4-ol** Derivatives at Muscarinic Receptors

Compound ID	R-group Modification	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)	M4 Ki (nM)	M5 Ki (nM)
Lead-001	Ester with benzoic acid	Data	Data	Data	Data	Data
Lead-002	Ether with benzyl group	Data	Data	Data	Data	Data
Control	Atropine	Data	Data	Data	Data	Data

Table 2: In Vitro Functional Activity of **1-Methylazepan-4-ol** Derivatives at Histamine Receptors

Compound ID	R-group Modification	H1 Functional Assay IC50 (nM)	H3 Functional Assay IC50 (nM)
Lead-003	Ester with phenylacetic acid	Data	Data
Lead-004	Ether with 4-chlorobenzyl group	Data	Data
Control	Diphenhydramine (H1)	Data	N/A
Control	Pitolisant (H3)	N/A	Data

Table 3: In Vitro PIM Kinase Inhibitory Activity of **1-Methylazepan-4-ol** Derivatives

Compound ID	R-group Modification	PIM-1 IC50 (nM)	PIM-2 IC50 (nM)	PIM-3 IC50 (nM)
Lead-005	Urethane with 4-fluorophenyl isocyanate	Data	Data	Data
Lead-006	Amide with 3-chlorobenzoyl chloride	Data	Data	Data
Control	SGI-1776	Data	Data	Data

Experimental Protocols

Synthesis of 1-Methylazepan-4-ol Derivatives (General Procedures)

Protocol 1: Esterification of 1-Methylazepan-4-ol

- To a solution of **1-Methylazepan-4-ol** (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired carboxylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Etherification of 1-Methylazepan-4-ol (Williamson Ether Synthesis)

- To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of **1-Methylazepan-4-ol** (1.0 eq) in anhydrous THF dropwise.
- Stir the mixture at room temperature for 30 minutes.
- Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) to the reaction mixture.
- Heat the reaction to reflux and stir for 6-12 hours.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction to room temperature and quench carefully with water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel.

Biological Assay Protocols

Protocol 3: Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from established methods for determining the affinity of compounds for muscarinic receptor subtypes.

- Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
- Binding Assay:
 - In a 96-well plate, add 50 µL of cell membranes, 25 µL of competing ligand (derivatives of **1-Methylazepan-4-ol** at various concentrations), and 25 µL of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
 - For total binding, add assay buffer instead of the competing ligand.

- For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
- Incubate the plate at room temperature for a specified time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: PIM Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

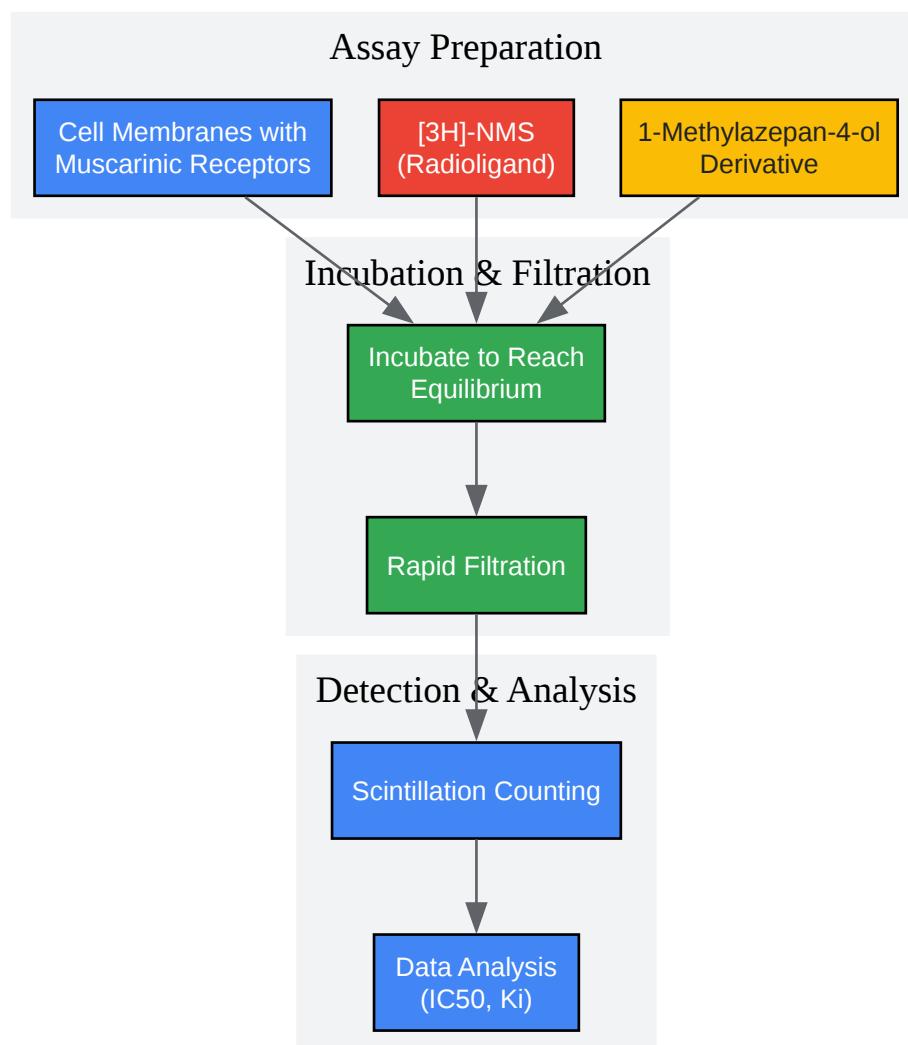
This protocol is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

- Kinase Reaction:
 - In a 384-well plate, add the test compound (derivatives of **1-Methylazepan-4-ol** at various concentrations), the PIM kinase enzyme (PIM-1, -2, or -3), and the appropriate substrate in a kinase reaction buffer.
 - Initiate the reaction by adding ATP.
 - Incubate at room temperature for a specified time.
- ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
- Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

- Luminescence Measurement: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP formed and correlates with kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression.

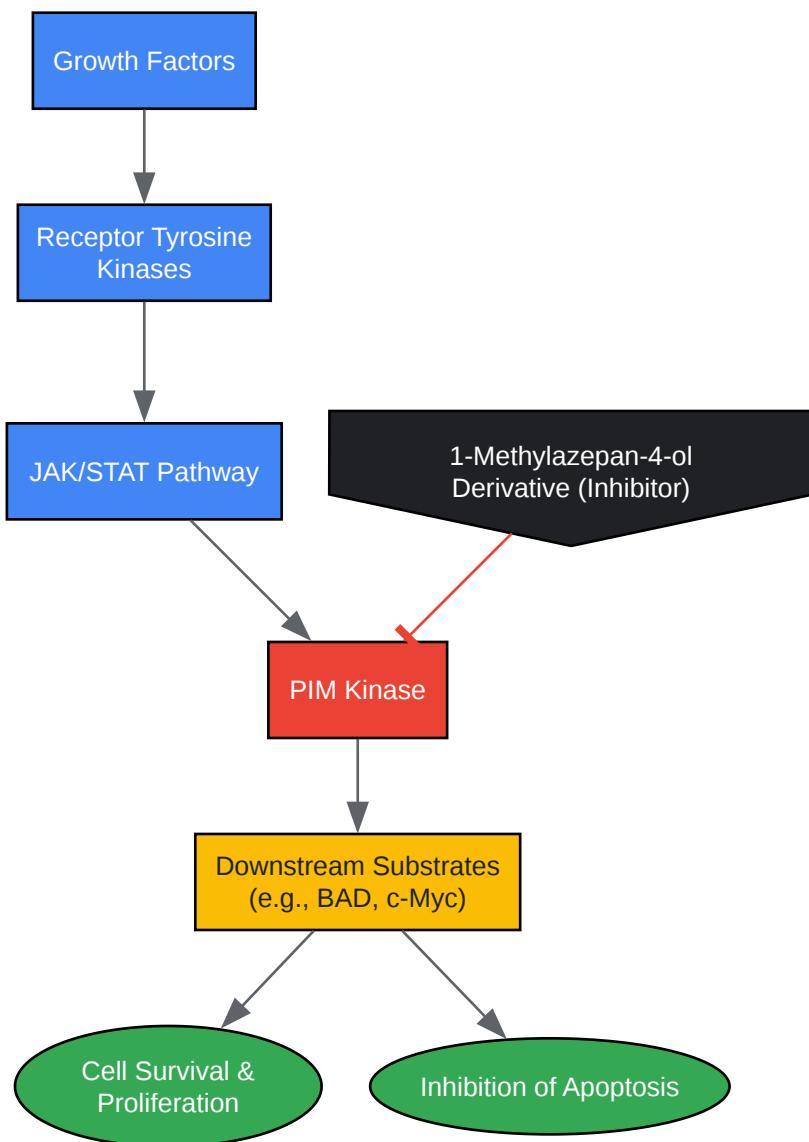
Visualizations

Synthetic routes to **1-Methylazepan-4-ol** derivatives.



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Workflow for Muscarinic Receptor Binding Assay.

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Simplified PIM Kinase Signaling Pathway.

Conclusion

1-Methylazepan-4-ol represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse chemical modifications, make it an attractive starting point for targeting a range of biological entities, including muscarinic receptors, histamine receptors, and PIM kinases. The protocols and application notes provided herein offer a framework for researchers to explore the medicinal chemistry potential of **1-Methylazepan-4-ol** and its derivatives in the pursuit of new

and effective therapies. Further investigation into the synthesis and biological evaluation of compound libraries based on this scaffold is warranted to fully realize its therapeutic potential.

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References

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- To cite this document: BenchChem. [Application of 1-Methylazepan-4-ol in Medicinal Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101566#application-of-1-methylazepan-4-ol-in-medicinal-chemistry>

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